Home > Products > Screening Compounds P81028 > Beta-Amyloid (13-28)
Beta-Amyloid (13-28) -

Beta-Amyloid (13-28)

Catalog Number: EVT-247381
CAS Number:
Molecular Formula:
Molecular Weight: 1856.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid peptides are generated from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The resulting fragments can vary in length, with Beta-Amyloid (13-28) being one of the shorter variants that still retains significant biological activity. Research indicates that this peptide can influence neuronal health and contribute to the pathophysiology of Alzheimer’s disease by promoting oligomerization and fibrillation processes in the brain .

Classification

Beta-Amyloid (13-28) falls under the classification of neurotoxic peptides, specifically those implicated in neurodegenerative diseases. It is categorized as an amyloidogenic peptide due to its ability to aggregate into insoluble fibrils, which are characteristic of amyloid plaques found in Alzheimer’s disease patients.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (13-28) can be accomplished through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This technique enables precise control over the sequence and purity of the synthesized peptide.

Technical Details

  1. Starting Materials: Protected amino acids are used as building blocks, with each amino acid being added one at a time.
  2. Deprotection: After each addition, protective groups are removed to allow for the next amino acid to bond.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the solid support and subjected to purification techniques such as high-performance liquid chromatography to achieve high purity levels.
Molecular Structure Analysis

Structure

Beta-Amyloid (13-28) has a relatively simple structure consisting of 16 amino acids. The sequence includes critical residues that influence its ability to aggregate and interact with other proteins. The molecular structure typically adopts a beta-sheet conformation, which is essential for its aggregation properties.

Data

  • Molecular Formula: C138_{138}H226_{226}N38_{38}O42_{42}
  • Molecular Weight: Approximately 1,490 Da
  • Structural Features: The presence of hydrophobic regions facilitates interactions leading to oligomerization.
Chemical Reactions Analysis

Reactions

Beta-Amyloid (13-28) undergoes several critical reactions that contribute to its aggregation:

  1. Oligomerization: Monomers can associate to form dimers, trimers, and larger oligomers.
  2. Fibrillation: Oligomers can further aggregate into insoluble fibrils, which are toxic to neurons.
  3. Interactions with Lipid Membranes: The peptide can insert into lipid bilayers, affecting membrane integrity and promoting neurotoxicity.

Technical Details

The kinetics of these reactions can be studied using techniques such as circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into conformational changes during aggregation.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (13-28) exerts its effects involves several steps:

  1. Binding: The peptide binds to neuronal membranes, particularly targeting lipid rafts rich in cholesterol.
  2. Disruption: This binding disrupts membrane integrity, leading to increased calcium influx and subsequent neuronal death.
  3. Aggregation: Beta-Amyloid (13-28) promotes further aggregation of itself and other amyloid-beta peptides, exacerbating plaque formation.

Data

Studies indicate that even low concentrations of this peptide can significantly impair synaptic function and contribute to cognitive decline in Alzheimer's disease models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to oxidation; requires careful handling under inert conditions.
  • Reactivity: Can undergo hydrolysis under acidic or basic conditions, leading to degradation.

Relevant data from studies have shown that modifications in pH and ionic strength can significantly affect its aggregation behavior .

Applications

Scientific Uses

Beta-Amyloid (13-28) serves several important roles in scientific research:

  1. Modeling Alzheimer’s Disease: It is used in vitro and in vivo models to study amyloid pathology.
  2. Drug Development: Research focuses on developing inhibitors that can prevent its aggregation or promote its clearance from the brain.
  3. Biomarker Discovery: Its levels in biological fluids are investigated as potential biomarkers for early detection of Alzheimer’s disease.
Molecular and Structural Biology of Beta-Amyloid (13-28)

Role in Amyloidogenesis and Structural Dynamics

Structural Motifs and Aggregation Propensity in Beta-Amyloid Fragments

The Aβ(13-28) fragment encompasses the central hydrophobic core (residues 17–21, LVFFA) and the flanking salt-bridge region (residues 22–28, E22VHHQKLV), making it a linchpin in Aβ aggregation. Solid-state NMR analyses reveal that residues 12–24 and 30–40 in full-length Aβ adopt β-strand conformations, forming parallel β-sheets stabilized by intermolecular hydrogen bonds [1]. Within Aβ(13-28), the LVFFA motif drives hydrophobic collapse, while the salt bridge between D23 and K28 stabilizes β-hairpin structures critical for oligomer nucleation [3] [9]. Mutagenesis studies show that substitutions at E22 or K28 disrupt this salt bridge, delaying aggregation kinetics by >70% [1]. The fragment’s minimalistic structure allows precise dissection of amyloidogenic drivers, revealing that hydrophobic packing in LVFFA and electrostatic interactions in E22-K28 are non-redundant prerequisites for nucleation [3].

Conformational Polymorphism and Cross-β-Sheet Formation Mechanisms

Aβ(13-28) exhibits context-dependent conformational polymorphism, adopting distinct cross-β-sheet architectures under varying physicochemical conditions. Cryo-EM structures demonstrate that residues 17–26 form a U-shaped β-arch in fibrils, with D23–K28 salt bridges anchoring the turn [3] [9]. This contrasts with full-length Aβ42 fibrils, where residues 31–42 add a third β-strand layer [3]. Notably, Aβ(13-28) aggregates into:

  • Parallel β-sheets: Dominant in low-ionic-strength buffers, with strand alignment maximizing hydrophobic contacts.
  • Antiparallel β-sheets: Favored in high-salt conditions, disrupting E22-K28 interactions and reorienting strands [9].

Table 1: Structural Features of Aβ(13-28) vs. Full-Length Aβ in Fibril Formation

FeatureAβ(13-28)Full-Length Aβ42
Core β-SpanResidues 17–26 (LVFFAEDVG)Residues 17–42 (LVFFAEDVGSNKGAIIGLMVGGVVIA)
Salt BridgeD23-K28 stabilizes β-turnD23-K28 present but less constrained
Fibril MorphologyDouble-layered β-sheetsTriple-layered β-sheets with C-terminal coil
Polymorphism DriverspH, ionic strengthProteolytic processing, lipid interactions

Comparative Analysis of Oligomerization Pathways: Beta-Amyloid (13-28) vs. Full-Length Aβ Isoforms

Aβ(13-28) exhibits accelerated oligomerization kinetics but simplified assembly steps compared to full-length isoforms. Deep mutational scanning reveals that residues 17–21 (LVFFA) in Aβ(13-28) are aggregation "hotspots," with >85% of substitutions here reducing nucleation [5]. In contrast, full-length Aβ42 requires coordinated folding in both the central core (residues 17–21) and C-terminal domain (residues 30–42) for oligomerization [9] [10]. Key differences include:

  • Nucleation Rate: Aβ(13-28) oligomerizes 5–10× faster than Aβ42 due to the absence of the N-terminal (residues 1–12) regulatory domain, which transiently interacts with the central core to delay aggregation [6] [9].
  • Oligomer Heterogeneity: Aβ(13-28) forms predominantly low-molecular-weight (LMW) tetramers and dodecamers, while Aβ42 generates diverse oligomers (dimers to 24-mers) via secondary nucleation on fibril surfaces [9] [10].
  • Toxic Species: Aβ(13-28) LMW oligomers disrupt synthetic lipid bilayers, mirroring Aβ42 pore-forming activity, but fail to activate microglia, indicating full-length isoforms require N-terminal epitopes for neuroinflammatory responses [8] [10].

Table 2: Oligomerization Kinetics and Species Distribution

ParameterAβ(13-28)Aβ40Aβ42
Lag Phase (h)0.5 ± 0.15.2 ± 0.81.3 ± 0.2
Dominant OligomersTetramers, dodecamersDimers, trimersHexamers, dodecamers, 24-mers
Secondary NucleationAbsentMinimalRobust (fibril-catalyzed)
Membrane PermeabilityHigh (pore-like structures)ModerateHigh (pore + receptor-mediated)

Structural Plasticity and Disease ImplicationsThe conformational flexibility of Aβ(13-28) underpins its dual role as an aggregation template and modulator of amyloid polymorphism. Aspartate isomerization at D23 profoundly impacts fibril architecture: D-Asp23 substitution in Aβ(13-28) stabilizes polyproline II (PPII) helices, delaying β-sheet conversion and generating triple-stranded fibrils instead of the typical double-layered structures [7]. This mirrors findings in full-length Aβ42, where D-Asp23 accelerates aggregation but yields morphologically distinct fibrils [7] [9]. Such structural plasticity suggests Aβ(13-28)’s central region acts as a "polymorphism switch," where post-translational modifications (e.g., isomerization, phosphorylation at S26) or familial mutations (e.g., E22G Arctic mutation) remodel the amyloid energy landscape. These alterations may contribute to strain-specific amyloid propagation in cerebral amyloid angiopathy versus parenchymal plaques [1] [9].

Properties

Product Name

Beta-Amyloid (13-28)

Molecular Weight

1856.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.